molecular formula C16H16Cl2N2O3S B3704351 N-(3-chloro-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide

N-(3-chloro-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide

Cat. No.: B3704351
M. Wt: 387.3 g/mol
InChI Key: KGHHAKIUADDLJP-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique chemical structure, which includes both chloro and sulfonyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 3-chloro-2-methylphenylthiourea with 4-chlorophenacyl bromide under Hantzsch thiazole synthesis conditions . This reaction is carried out in the presence of a green solvent like ethanol, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide involves its interaction with specific molecular targets and pathways. The presence of chloro and sulfonyl groups enhances its electrophilicity, allowing it to interact with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide stands out due to its unique combination of chloro and sulfonyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)sulfonyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O3S/c1-11-14(18)4-3-5-15(11)19-16(21)10-20(2)24(22,23)13-8-6-12(17)7-9-13/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHHAKIUADDLJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chloro-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide
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N-(3-chloro-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide
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N-(3-chloro-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide
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N-(3-chloro-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide
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N-(3-chloro-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide
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N-(3-chloro-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide

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